molecular formula C18H20N2O3 B1665617 Tert-butylbenzamido hydroxylbenzamide CAS No. 847249-57-4

Tert-butylbenzamido hydroxylbenzamide

Cat. No. B1665617
M. Wt: 312.4 g/mol
InChI Key: FMOQHLZNJFXULZ-UHFFFAOYSA-N
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Description

“Tert-butylbenzamido hydroxylbenzamide” is a chemical compound. The “T-butyl” or “tert-butyl” part of the name refers to tertiary butanol (2-methyl-2-propanol, t-butyl alcohol or t-butanol) as an alcoholic component or generally a branched saturated hydrocarbon residue with 4 carbon atoms . This compound is used as an ingredient in cosmetics, functioning as an antioxidant and skin-protecting agent .


Synthesis Analysis

A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .


Molecular Structure Analysis

The molecular formula of “Tert-butylbenzamido hydroxylbenzamide” is C18H20N2O3 . The average mass is 312.363 Da, and the monoisotopic mass is 312.147400 Da .

Scientific Research Applications

Antidiabetic Potential

Tert-butylbenzamido hydroxylbenzamide derivatives have shown significant potential in the treatment of type 2 diabetes and related metabolic disorders. A study on (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158) demonstrated its ability to activate peroxisome proliferator-activated receptor (PPAR)-α/γ, leading to increased adipogenic differentiation of preadipocytes, fatty acid oxidation in hepatocytes, and enhanced glucose uptake in myotubes. Importantly, SN158 significantly lowered plasma levels of glucose, triglycerides, and free fatty acids in ob/ob mice without severe weight gain or hepatomegaly, suggesting its usefulness as a therapeutic agent against type 2 diabetes (Jung et al., 2017).

Anti-inflammatory Activities

Certain derivatives of tert-butylbenzamido hydroxylbenzamide have been synthesized and evaluated for their anti-inflammatory and analgesic properties, as well as their ability to inhibit prostaglandin and leukotriene synthesis. Some of these compounds exhibited equipotent anti-inflammatory activities to indomethacin, with reduced ulcerogenic effects, highlighting their potential as candidate drugs for clinical application in treating inflammation (Ikuta et al., 1987).

Antioxidant Activity

Research into sterically hindered phenols, such as certain tert-butylbenzamido hydroxylbenzamide compounds, has shown them to be potential antioxidants. Their ability to form hydrogen bonds, as demonstrated by UV and IR spectroscopy, suggests their utility in antioxidant applications (Storozhok et al., 2013).

Synthesis of Chelating Ligands

Tert-butylbenzamido hydroxylbenzamide derivatives have been utilized in the synthesis of highly hindered polyanionic chelating ligands. These compounds show potential in applications requiring strong ligand fields, as demonstrated by the synthesis of various bis-amides (Jiménez & Belmar, 2005).

Role in DNA Damage Studies

Studies involving tert-butyl hydroperoxide, a related compound, have provided insights into the effects of oxidative stress on DNA. This research is significant for understanding the cellular mechanisms of oxidative stress and its implications in various diseases and cellular processes (Altman et al., 1993).

Future Directions

While specific future directions for “Tert-butylbenzamido hydroxylbenzamide” are not mentioned in the search results, research in the field of polymerization-induced self-assembly (PISA) is ongoing, and this could potentially include compounds like “Tert-butylbenzamido hydroxylbenzamide” in the future .

properties

IUPAC Name

4-tert-butyl-N-[4-(hydroxycarbamoyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-18(2,3)14-8-4-12(5-9-14)16(21)19-15-10-6-13(7-11-15)17(22)20-23/h4-11,23H,1-3H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOQHLZNJFXULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90233744
Record name Tert-butylbenzamido hydroxylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90233744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butylbenzamido hydroxylbenzamide

CAS RN

847249-57-4
Record name Tert-butylbenzamido hydroxylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847249574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tert-butylbenzamido hydroxylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90233744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYLBENZAMIDO HYDROXYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZGC21O8KI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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